

Application Notes and Protocols for 2-Keto Crizotinib Analytical Standards

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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto Crizotinib, also known as Crizotinib Lactam, is the major active metabolite of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met (hepatocyte growth factor receptor) tyrosine kinases.[1][2] Crizotinib is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC).[1] Understanding the pharmacokinetic profile and metabolic fate of Crizotinib is crucial for optimizing its therapeutic efficacy and safety. The primary metabolic pathway for Crizotinib involves the oxidation of the piperidine ring to form **2-Keto Crizotinib**, a reaction predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[3][4] As the main circulating metabolite, accurate quantification of **2-Keto Crizotinib** is essential for comprehensive pharmacokinetic and drug metabolism studies.[2]

These application notes provide detailed information and protocols for the use of **2-Keto Crizotinib** analytical standards in a research and drug development setting.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of an analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.

Property	Value	Reference
Chemical Name	4-(4-(6-Amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidin-2-one	[5][6]
Synonyms	Crizotinib Lactam, PF-06260182	[3][7]
CAS Number	1415558-82-5	[6][8]
Molecular Formula	C ₂₁ H ₂₀ Cl ₂ FN ₅ O ₂	[6][8]
Molecular Weight	464.32 g/mol	[8]
Appearance	White to pale-yellow powder	[4]
Purity	>90% to ≥98% (by HPLC)	[6]
Solubility	Soluble in DMSO	

Storage and Handling

Proper storage and handling are critical to maintain the integrity and stability of the **2-Keto Crizotinib** analytical standard.

Condition	Recommendation	Reference
Long-term Storage	Store at 2-8°C or in a freezer at -20°C in a well-closed container.	[6]
Handling	Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.	General laboratory safety guidelines
Solution Stability	Stock solutions in DMSO can be stored at -20°C. Stability for specific solvents and concentrations should be validated.	General laboratory best practices

Experimental Protocols

Quantification of 2-Keto Crizotinib using LC-MS/MS

This protocol outlines a general method for the quantitative analysis of **2-Keto Crizotinib** in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended as a starting point and should be optimized and validated for specific experimental needs.

a. Sample Preparation: Protein Precipitation

- Thaw plasma samples on ice.
- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated **2-Keto Crizotinib**).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

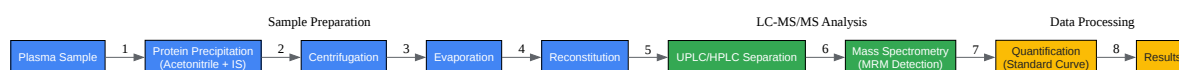
b. LC-MS/MS Instrumentation and Conditions

Parameter	Recommended Condition
LC System	UPLC or HPLC system
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized for separation from Crizotinib and other metabolites
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transition	Precursor ion (Q1): m/z 464.1 -> Product ion (Q3): [To be determined empirically, a plausible fragment would be around m/z 276]
Collision Energy	To be optimized for the specific instrument and transition

c. Data Analysis

Quantification is achieved by creating a standard curve using known concentrations of the **2-Keto Crizotinib** analytical standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Experimental Workflow Diagram

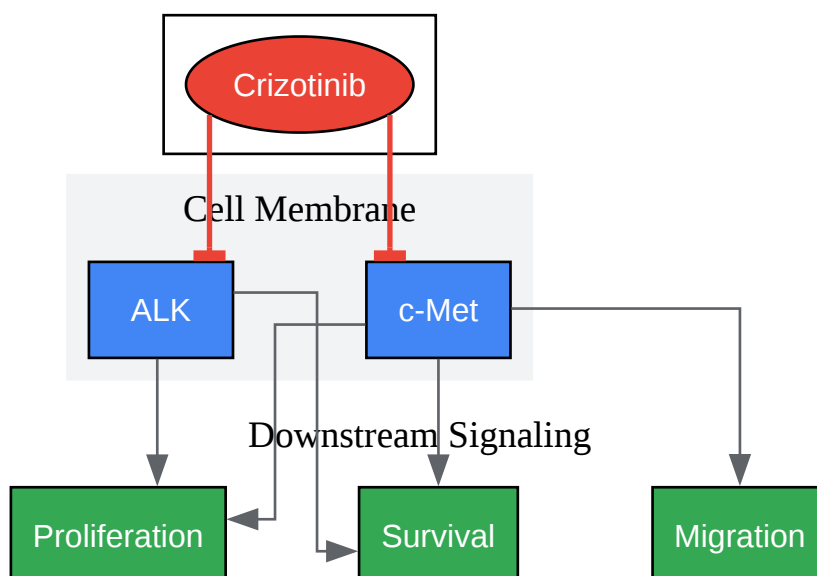


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Caption: Workflow for the quantification of **2-Keto Crizotinib**.

Crizotinib Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration.



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Caption: Crizotinib inhibits ALK and c-Met signaling pathways.

Conclusion

The **2-Keto Crizotinib** analytical standard is an indispensable tool for researchers and drug developers studying the metabolism and pharmacokinetics of Crizotinib. The information and protocols provided in these application notes offer a comprehensive guide for the accurate and reliable quantification of this major metabolite, contributing to a deeper understanding of Crizotinib's clinical pharmacology. Adherence to proper storage, handling, and validated analytical methods will ensure the generation of high-quality data in research and development endeavors.

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